molecular formula C20H18N6OS B10942856 9-ethyl-2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-ethyl-2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10942856
M. Wt: 390.5 g/mol
InChI Key: HJKXWHLFMYHMMS-UHFFFAOYSA-N
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Description

3-[3-(9-Ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-1H-pyrazol-5-yl]phenyl methyl ether involves multiple steps, starting from readily available precursors

    Formation of Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step typically involves the cyclization of appropriate thiophene and triazole derivatives under acidic or basic conditions.

    Introduction of Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Attachment of Phenyl Methyl Ether: The final step involves the etherification of the phenyl ring with methanol in the presence of a strong acid or base as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitrogen atoms in the triazole and pyrimidine rings, potentially leading to partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole and pyrimidine derivatives.

    Substitution: Functionalized aromatic derivatives with various substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-1H-pyrazol-5-yl]phenyl methyl ether involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to cell cycle arrest, apoptosis, or other cellular responses depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(9-Ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-1H-pyrazol-5-yl]phenyl methyl ether is unique due to its combination of multiple heterocyclic rings, which provides a versatile scaffold for drug development. Its specific substitution pattern and functional groups enhance its potential as a selective inhibitor of various enzymes, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C20H18N6OS

Molecular Weight

390.5 g/mol

IUPAC Name

12-ethyl-4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H18N6OS/c1-4-14-11(2)28-20-17(14)19-22-18(25-26(19)10-21-20)16-9-15(23-24-16)12-6-5-7-13(8-12)27-3/h5-10H,4H2,1-3H3,(H,23,24)

InChI Key

HJKXWHLFMYHMMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC(=NN4)C5=CC(=CC=C5)OC)C

Origin of Product

United States

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